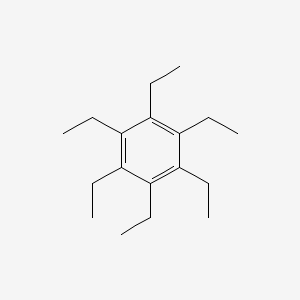

Hexaethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexaethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-7-13-14(8-2)16(10-4)18(12-6)17(11-5)15(13)9-3/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSMILGNHYBUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CC)CC)CC)CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060537 | |

| Record name | Hexaethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | Hexaethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

604-88-6 | |

| Record name | 1,2,3,4,5,6-Hexaethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,3,4,5,6-hexaethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexaethylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3,4,5,6-hexaethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexaethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaethylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48KF43MK6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Hexaethylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hexaethylbenzene. The information is curated to be a vital resource for researchers and professionals involved in drug development and other scientific endeavors where this compound is of interest. All quantitative data is presented in a clear, tabular format for ease of comparison, and detailed experimental protocols for the determination of these properties are provided.

Core Physicochemical Data

This compound, an aromatic hydrocarbon, possesses a unique set of physical and chemical characteristics that are crucial for its handling, application, and analysis. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₈H₃₀ |

| Molecular Weight | 246.44 g/mol |

| Appearance | White solid |

| Melting Point | 129-131 °C |

| Boiling Point | 325-327 °C at 760 mmHg |

| Density | 0.92 g/cm³ at 25 °C |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Soluble in nonpolar solvents like hexane, toluene, and chloroform. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination by Capillary Method

The melting point of this compound can be determined using the capillary tube method with a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially.

-

The approximate melting range is observed.

-

The apparatus is allowed to cool.

-

A second sample is prepared and heated rapidly to a temperature about 10-15 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded as the melting point range.

Diagram of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point Determination by Ebulliometry

The boiling point of this compound can be accurately measured using an ebulliometer, which determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Ebulliometer

-

Heating mantle

-

Thermometer or temperature probe

-

Condenser

Procedure:

-

The ebulliometer is charged with a sample of this compound.

-

A condenser is attached to the ebulliometer to prevent the escape of vapors.

-

The sample is heated gently using a heating mantle.

-

The temperature of the vapor is monitored using a thermometer or temperature probe placed in the vapor phase.

-

The liquid is brought to a steady boil, and the temperature is allowed to stabilize.

-

The constant temperature recorded is the boiling point of this compound at the measured atmospheric pressure.

Diagram of Boiling Point Determination Logic

Caption: Logic for Boiling Point Determination.

Density Determination by Pycnometry

The density of solid this compound can be determined using a pycnometer, which is a flask with a specific, accurately known volume.

Apparatus:

-

Pycnometer

-

Analytical balance

-

A liquid in which this compound is insoluble (e.g., water)

-

Thermostat

Procedure:

-

The mass of the clean, dry, and empty pycnometer (m_p) is determined.

-

A sample of solid this compound is added to the pycnometer, and the mass is recorded (m_p+s).

-

The pycnometer containing the sample is filled with a liquid of known density (ρ_l) in which this compound is insoluble. The mass of the pycnometer, sample, and liquid is measured (m_p+s+l).

-

The pycnometer is emptied, cleaned, and filled with only the liquid of known density. The mass is recorded (m_p+l).

-

All measurements are performed at a constant temperature.

-

The density of this compound (ρ_s) is calculated using the following formula: ρ_s = [(m_p+s - m_p) * ρ_l] / [(m_p+l - m_p) - (m_p+s+l - m_p+s)]

Diagram of Density Determination Workflow

Caption: Workflow for Density Determination.

Solubility Determination by Gravimetric Method

The solubility of this compound in various organic solvents can be quantitatively determined using the gravimetric method.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish or pre-weighed vials

Procedure:

-

An excess amount of this compound is added to a known mass of the desired solvent in a sealed vial.

-

The mixture is agitated in a thermostatic shaker or water bath at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is allowed to stand to let any undissolved solid settle.

-

A known mass of the clear supernatant is carefully withdrawn using a syringe and filtered to remove any suspended particles.

-

The mass of the filtered saturated solution is recorded.

-

The solvent is evaporated from the solution under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound.

-

The mass of the remaining this compound is determined.

-

The solubility is calculated as the mass of this compound per 100 g of solvent.

Diagram of Solubility Determination Workflow

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Due to the high symmetry of the this compound molecule, the ¹H NMR spectrum is expected to be simple.

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹³C NMR spectrum is recorded on an NMR spectrometer (e.g., 100 MHz). The solvent peak is used as a reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is characterized by C-H stretching and bending vibrations of the ethyl groups and the aromatic ring.

-

Experimental Protocol (KBr Pellet Method): A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum of the pellet is recorded using an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Experimental Protocol (Electron Ionization - EI): A sample of this compound is introduced into the ion source of a mass spectrometer, typically via a direct insertion probe or a gas chromatograph. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Diagram of General Spectroscopic Analysis Workflow

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to Hexaethylbenzene: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethylbenzene is a symmetrically substituted aromatic hydrocarbon. This document provides a comprehensive overview of its molecular structure, formula, and key physicochemical properties. It includes a detailed compilation of spectroscopic data, a summary of its crystal structure, and a representative synthetic protocol. This technical guide is intended to serve as a core resource for researchers and professionals in chemistry and drug development who require detailed information on this compound.

Molecular Formula and Structure

This compound is an aromatic compound in which all six hydrogen atoms of the benzene ring are replaced by ethyl groups.

Molecular Formula: C₁₈H₃₀

The structure consists of a central planar benzene ring with six ethyl groups attached to each carbon atom of the ring.

Diagram of Molecular Structure

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 246.44 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 129-132 °C | |

| Boiling Point | 298 °C | |

| Density | 0.919 g/cm³ |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

Due to the high symmetry of the molecule, the ¹H NMR spectrum is relatively simple.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~1.1 ppm | Triplet | 18H | -CH₃ |

| ~2.5 ppm | Quartet | 12H | -CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified due to the molecule's symmetry.

| Chemical Shift (δ) | Assignment |

| ~15 ppm | -CH₃ |

| ~23 ppm | -CH₂- |

| ~140 ppm | Aromatic C |

Infrared (IR) Spectroscopy

Key IR absorption peaks for this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2850 | Strong | C-H stretch (alkyl) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1380-1365 | Medium | C-H bend (alkyl) |

Crystal Structure

The crystal structure of this compound has been determined to be triclinic. Detailed crystallographic data, including precise bond lengths and angles, can be obtained from crystallographic databases.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized via a Friedel-Crafts alkylation reaction. A representative protocol is detailed below.

Friedel-Crafts Ethylation of Benzene

This method involves the exhaustive ethylation of benzene using an ethylating agent in the presence of a Lewis acid catalyst.

Materials:

-

Benzene

-

Ethyl bromide (or other suitable ethylating agent)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride and anhydrous carbon disulfide under a dry nitrogen atmosphere.

-

Benzene is added to the stirred suspension.

-

Ethyl bromide is added dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated at reflux for several hours to ensure complete ethylation.

-

The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with hexane.

-

The combined organic layers are washed with water, then with saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound as a white solid.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide provides essential information on the molecular structure, formula, and properties of this compound. The compiled data and synthetic protocol offer a valuable resource for researchers and professionals requiring a detailed understanding of this compound for applications in organic synthesis, materials science, and drug development. The provided diagrams and tables are designed for quick reference and easy comparison of key data points.

References

A Technical Guide to the Solubility of Hexaethylbenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of hexaethylbenzene, a highly substituted aromatic hydrocarbon. Due to its nonpolar and sterically hindered structure, its solubility is a key parameter in its application as a synthetic intermediate, a ligand in organometallic chemistry, or in materials science. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for this process.

Solubility Profile of this compound

The compound is consistently reported as insoluble in water.[1][2][3] Conversely, it is soluble in a range of common organic solvents. This includes aromatic hydrocarbons like toluene and benzene, and other nonpolar to moderately polar solvents such as ethers, ketones, and alcohols.[4][5]

Quantitative Solubility Data

As of this review, specific quantitative solubility values (e.g., g/100 mL) for this compound in various solvents are not widely documented. However, to illustrate the typical behavior of a closely related, structurally similar compound, hexamethylbenzene , quantitative data in benzene is presented below. This data shows a clear trend of increasing solubility with temperature, a common characteristic for the dissolution of solid solutes.

Note: The following data is for hexamethylbenzene , C₆(CH₃)₆, and should be considered only as an illustrative proxy for the expected behavior of this compound, C₆(C₂H₅)₆.

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |

| Benzene | 8.77 | 5.92[6] |

| Benzene | 19.92 | 8.25[6] |

| Benzene | 41.88 | 18.4[6] |

Qualitative Solubility in Common Laboratory Solvents

The following table summarizes the qualitative solubility of this compound in a selection of common laboratory solvents based on available chemical information.

| Solvent Class | Solvent Name | Qualitative Solubility | Reference |

| Polar Protic | Water | Insoluble | [1][2][3][4][5][7][8][9][10][11] |

| Ethanol | Soluble | [7][8][9][10] | |

| Aromatic | Toluene | Soluble | [5] |

| Benzene | Soluble | [7][8][10] | |

| Ethers | Diethyl Ether | Soluble | [7][8][10] |

| Ketones | Acetone | Soluble | [7][8][10] |

| Carboxylic Acids | Acetic Acid | Soluble | [6][8][10] |

| Halogenated | Chloroform | Soluble | [8] |

Experimental Protocol for Solubility Determination

This section details a generalized but comprehensive protocol for determining the equilibrium solubility of a crystalline solid compound such as this compound in a given solvent. This method is based on the shake-flask technique, a widely accepted standard for solubility measurements.[12]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity, >99%)

-

Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Calibrated thermometer or temperature probe

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical instrument.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[12]

-

Solvent Addition: Accurately add a known volume or mass of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). The system should be agitated vigorously enough to keep the solid suspended but not so vigorously as to cause foaming or splashing.[13] The time required to reach equilibrium must be determined experimentally; preliminary tests may run from 24 to 72 hours.[14]

-

Phase Separation: Once equilibrium is assumed to be reached, cease agitation and allow the vial to rest in the thermostatic bath for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. It is critical not to disturb the undissolved solid at the bottom.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining microscopic particles. This step prevents post-sampling precipitation and ensures only the dissolved solute is measured.[12]

-

Dilution and Analysis: Accurately dilute the filtered sample to a concentration that falls within the linear range of the previously established calibration curve.

-

Quantification: Analyze the diluted sample using the appropriate analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.[14]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

References

- 1. Hexamethylbenzene [bayvillechemical.net]

- 2. HEXAMETHYLBENZENE | 87-85-4 [chemicalbook.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hexamethylbenzene | 87-85-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. hexamethylbenzene [chemister.ru]

- 7. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Hexamethylbenzene, 98+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.nl]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide on the Melting and Boiling Points of Hexaethylbenzene

This technical guide provides a comprehensive overview of the melting and boiling points of hexaethylbenzene, tailored for researchers, scientists, and drug development professionals. The document details these fundamental physical properties, outlines the experimental protocols for their determination, and presents a logical workflow for these procedures.

Physicochemical Properties of this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₈H₃₀. Accurate determination of its melting and boiling points is crucial for its application in various research and development fields, including as a high-boiling-point solvent and in the synthesis of complex organic molecules.

Data Presentation

The melting and boiling points of this compound are summarized in the table below. These values represent the temperatures at which it transitions from a solid to a liquid and from a liquid to a gas, respectively, at atmospheric pressure.

| Property | Value |

| Melting Point | 129-131 °C |

| Boiling Point | 298 °C |

Experimental Protocols for Determination of Melting and Boiling Points

The following sections describe standardized laboratory procedures for the accurate measurement of the melting and boiling points of organic compounds like this compound.

2.1. Melting Point Determination

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The protocol described here is a common method utilizing a capillary tube and a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a sample column of 2-3 mm in height.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following micro-boiling point determination method is suitable for small quantities of a substance.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.

-

Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil). The heating is done slowly and with constant stirring of the bath to ensure uniform temperature distribution.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.

-

Recording the Boiling Point: The temperature is carefully monitored as the liquid cools. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. At this point, the vapor pressure of the substance is equal to the external atmospheric pressure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound such as this compound.

Caption: Workflow for Melting and Boiling Point Determination.

Spectroscopic Analysis of Hexamethylbenzene: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the spectroscopic data for hexamethylbenzene . Despite extensive searches, publicly available, detailed spectroscopic data (NMR, IR, Mass Spec) for hexaethylbenzene could not be located. Hexamethylbenzene, a closely related aromatic compound with six methyl groups instead of six ethyl groups, is presented here as an illustrative example of the spectroscopic analysis of a fully substituted benzene ring. The methodologies and interpretation principles discussed are broadly applicable to hexa-substituted benzene derivatives.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of hexamethylbenzene.

Data Presentation

The following tables summarize the key spectroscopic data for hexamethylbenzene, providing a clear and concise reference for its structural characterization.

Table 1: ¹H NMR Data for Hexamethylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 18H | -CH₃ |

Table 2: ¹³C NMR Data for Hexamethylbenzene

| Chemical Shift (δ) ppm | Assignment |

| ~132 | Aromatic C |

| ~17 | -CH₃ |

Table 3: Key IR Absorptions for Hexamethylbenzene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (methyl) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1380 | Medium | C-H bend (methyl) |

Table 4: Mass Spectrometry Data for Hexamethylbenzene

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 147 | High | [M-CH₃]⁺ |

| 132 | Medium | [M-2CH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the techniques used to acquire the spectroscopic data presented above. These protocols are broadly applicable to solid aromatic compounds like hexamethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean vial.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.

-

Transfer the filtered solution into a clean 5 mm NMR tube to a height of 4-5 cm.[1]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet or thin solid film method is commonly used.

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle.[2][3]

-

The mixture should be a fine, homogeneous powder.

-

Place a small amount of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[4]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[4]

-

Mount the salt plate in the spectrometer and acquire the spectrum.[4]

-

Mass Spectrometry (MS)

Electron ionization (EI) is a common method for the analysis of relatively volatile organic compounds.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[5]

-

-

Ionization:

-

Mass Analysis:

-

Detection:

-

An electron multiplier or other detector measures the abundance of ions at each m/z value.[6]

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for hexamethylbenzene.

References

In-Depth Technical Guide to the Thermodynamic Properties of Hexaethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaethylbenzene is a symmetrically substituted aromatic hydrocarbon. A comprehensive understanding of its thermodynamic properties is crucial for various applications, including in the fields of chemical synthesis, materials science, and as a high-boiling point solvent. This technical guide provides a detailed overview of the core thermodynamic properties of this compound, complete with experimental methodologies and data presented for clear and effective use by researchers and professionals.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available for this compound.

Physical and Molar Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀ | - |

| Molar Mass | 246.44 g/mol | - |

| Melting Point | 129-131 °C | Commercially available data |

| Boiling Point | 298 °C | Commercially available data |

Enthalpic and Entropic Properties

| Property | Value | Unit | Conditions | Source |

| Standard Molar Enthalpy of Formation (Liquid) | -299.2 ± 2.5 | kJ/mol | 298.15 K | Experimental |

| Standard Molar Enthalpy of Vaporization | 68.2 ± 0.8 | kJ/mol | 298.15 K | Experimental |

| Standard Molar Enthalpy of Formation (Gas) | -231.0 ± 2.6 | kJ/mol | 298.15 K | Calculated |

| Standard Molar Entropy (Liquid) | 485.8 | J/(mol·K) | 298.15 K | Estimated |

Heat Capacity

| Phase | Heat Capacity (Cp) | Unit | Temperature (K) | Source |

| Liquid | 485.8 | J/(mol·K) | 298.15 | Experimental |

Experimental Protocols

The determination of the thermodynamic properties of aromatic hydrocarbons like this compound relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of this compound is often derived from its enthalpy of combustion, which is determined experimentally using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.8 - 1.2 g) is placed in a crucible within the bomb calorimeter.

-

Fuse Wire: A known length of fuse wire is attached to the electrodes, making contact with the sample to ensure ignition.

-

Oxygen Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm. This ensures complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change.

-

Corrections: The raw data is corrected for the heat released by the combustion of the fuse wire and for the formation of any nitric acid from residual nitrogen.

-

Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). The enthalpy of combustion (ΔH_c) is then calculated using the relationship ΔH = ΔU + Δ(PV). Finally, the standard enthalpy of formation is determined using Hess's law.

Caption: Workflow for determining the enthalpy of combustion.

Adiabatic Calorimetry for Heat Capacity

The heat capacity of this compound can be accurately measured using an adiabatic calorimeter, which minimizes heat exchange with the surroundings.

Methodology:

-

Sample Loading: A known mass of solid this compound is sealed in a sample container within the calorimeter.

-

Adiabatic Shield: The sample container is surrounded by an adiabatic shield, and the temperature difference between the container and the shield is kept as close to zero as possible throughout the experiment using computer-controlled heaters.

-

Heating Pulses: A precise amount of electrical energy (a heat pulse) is supplied to the sample, causing a small increase in its temperature (typically 1-5 K).

-

Temperature Measurement: The temperature of the sample is measured with high precision before and after the heat pulse, once thermal equilibrium is re-established.

-

Stepwise Measurement: This process of applying heat pulses and measuring the resulting temperature rise is repeated in a stepwise manner over the desired temperature range.

-

Calculation: The heat capacity (Cp) at each temperature is calculated by dividing the amount of heat supplied by the measured temperature increase and the molar mass of the sample.

Caption: Workflow for determining heat capacity via adiabatic calorimetry.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

For solids with low volatility, the Knudsen effusion method is employed to determine vapor pressure, from which the enthalpy of sublimation can be calculated.

Methodology:

-

Sample Placement: A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice of known area.

-

High Vacuum: The cell is placed in a high-vacuum chamber to ensure that molecules effusing through the orifice do not return.

-

Mass Loss Measurement: The cell is heated to a series of constant temperatures. At each temperature, the rate of mass loss due to the effusion of vapor is measured with a high-precision microbalance.

-

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen-Hertz equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the ideal gas constant

-

M is the molar mass of the substance

-

-

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔH_sub) is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation, by plotting ln(P) versus 1/T. The slope of this plot is equal to -ΔH_sub/R.

Logical Relationships in Thermodynamic Calculations

The thermodynamic properties of a substance are interconnected. The following diagram illustrates the logical flow of how experimentally determined values are used to derive other important thermodynamic quantities.

Caption: Logical flow from experimental data to derived properties.

Conclusion

This technical guide provides a consolidated resource on the thermodynamic properties of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for key values, while the detailed experimental protocols provide insight into the rigorous methods required for their determination. The inclusion of workflow diagrams aids in visualizing the experimental and logical processes involved in thermodynamic studies. This information is foundational for professionals in chemical research and development, enabling more accurate modeling, process design, and safety analysis.

commercial suppliers of hexaethylbenzene for research

For researchers, scientists, and professionals in drug development, accessing high-purity chemical compounds is crucial for experimental success. This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and analysis of hexaethylbenzene (CAS No. 604-88-6), a substituted aromatic hydrocarbon.

Commercial Availability

This compound is a specialized chemical available from a limited number of commercial suppliers. The following table summarizes the offerings from identified vendors for research-grade this compound.

| Supplier | Product Code/SKU | Purity | Quantity | Price (USD) | Notes |

| Chemsavers, Inc. | HXETB1G | 98% | 1 g | $259.95 | Available directly from their website and on eBay.[1][2] |

| ESSLAB (distributor for Chiron) | 2687.18-K-IO | Not specified (solution) | 1 mL | Contact for price | Provided as a 1000 µg/mL solution in isooctane.[3] |

| Molekula Ltd. | - | 96% | 10 g | Contact for price | Listed on the Molbase chemical directory.[4] |

| Sigma-Aldrich | AldrichCPR | Not specified | - | Contact for price | Sold "as-is" without analytical data; buyer assumes responsibility for confirming identity and purity. |

Note: Prices and availability are subject to change. Researchers should contact the suppliers directly for the most current information.

A certificate of analysis for a batch of 98% pure this compound from Chemsavers provides the following specifications:

| Parameter | Specification |

| Appearance (Color) | White |

| Appearance (Form) | Crystalline powder |

| Assay (Elemental Analysis) [C] | 87.7% |

| Assay (Elemental Analysis) [H] | 12.2% |

| Assay (Titration) | 98.0% |

| Infrared Spectrum | Conforms to structure |

| Melting Point | 130°C |

Experimental Protocols

Synthesis of this compound

While commercial sources are available, a detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in publicly available literature. However, the chemical literature suggests that it can be prepared through the Friedel-Crafts alkylation of benzene or less substituted ethylbenzenes.

General Reaction Scheme:

This is a generalized representation and not a detailed experimental protocol. The actual synthesis would require careful control of reaction conditions, including temperature, reaction time, and the stoichiometry of reactants and catalyst.

Analysis of this compound

The purity and identity of this compound can be determined using standard analytical techniques for aromatic hydrocarbons. Gas chromatography-mass spectrometry (GC-MS) is a common method for separating and identifying volatile and semi-volatile organic compounds.

General GC-MS Protocol for Aromatic Hydrocarbon Analysis:

-

Instrumentation: An Agilent 6890 GC coupled with a 5973N MS detector or a similar system.

-

Column: A non-polar or mid-polar capillary column, such as a 5% Phenyl 95% PDMS (e.g., Agilent J&W DB-5ms UI) or a 6% cyanopropyl-phenyl, 94% PDMS (e.g., DB-624 UI).

-

Injector: Split/splitless inlet. A splitless injection is often preferred for maximizing sensitivity, though a split injection may be necessary to avoid peak tailing for more volatile compounds.

-

Carrier Gas: Helium or Nitrogen.

-

Oven Program: A temperature ramp is typically employed to ensure good separation of the analyte from any impurities. The specific program would need to be optimized based on the column and instrument used.

-

MS Detector: Operated in full scan mode to obtain the mass spectrum of the eluting compounds for identification.

Mandatory Visualizations

Logical Workflow for Procurement and Use of this compound

The following diagram illustrates a typical workflow for a researcher obtaining and utilizing commercially available this compound for an experiment.

Caption: A flowchart illustrating the key steps from supplier identification to the final use of this compound in a research setting.

References

Historical Synthesis of Hexaethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core historical methods for the synthesis of hexaethylbenzene. Drawing from foundational organic chemistry literature, this document details the primary synthetic pathways, experimental protocols, and associated data for the preparation of this polysubstituted aromatic compound.

Introduction

This compound, a fully ethyl-substituted benzene ring, represents a sterically hindered and symmetrically complex molecule. Its synthesis has historically relied on two principal strategies emerging from the foundational era of organic synthesis: the Friedel-Crafts alkylation and the trimerization of alkynes. This guide will delve into the historical context and practical execution of these methods.

Friedel-Crafts Alkylation Approach

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry and a primary historical route to polyalkylated benzenes.[1][2] The synthesis of this compound via this method involves the exhaustive ethylation of a benzene ring using an ethylating agent in the presence of a Lewis acid catalyst.

Generalized Reaction Pathway

The overall reaction proceeds through a series of sequential ethylations of the benzene ring. Each successive ethylation activates the ring, making it more susceptible to further substitution, which presents a significant challenge in controlling the degree of alkylation.

References

An In-Depth Technical Guide to the Electronic Properties of Hexaethylbenzene as an Aromatic System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaethylbenzene (C₆(C₂H₅)₆) is a fascinating yet understudied aromatic system. As a fully ethyl-substituted benzene derivative, its electronic properties are of significant interest for understanding the interplay of steric and electronic effects on aromaticity. This technical guide provides a comprehensive overview of the electronic characteristics of this compound, leveraging both the sparse available experimental data and extensive computational analysis. Due to the limited experimental information on this compound, this guide draws comparisons with the well-characterized hexamethylbenzene to provide a clearer understanding of the impact of larger alkyl substituents on the benzene core. This document details the structural parameters, spectroscopic signatures, and theoretical underpinnings of its aromaticity, offering valuable insights for researchers in organic chemistry, materials science, and drug development.

Introduction

Aromatic compounds form the cornerstone of a vast array of chemical and biological systems. The electronic nature of the archetypal aromatic molecule, benzene, is profoundly influenced by substitution. Hexa-alkylated benzenes, such as this compound, present a unique case where the central aromatic ring is sterically crowded by six ethyl groups. This extensive substitution pattern is expected to modulate the electronic properties of the benzene core through inductive effects and hyperconjugation, while also introducing significant steric strain that may impact the planarity and, consequently, the aromaticity of the ring.

This guide aims to provide a detailed technical examination of the electronic properties of this compound. Given the scarcity of direct experimental data, a significant portion of the analysis presented herein is derived from computational chemistry, benchmarked against the known properties of hexamethylbenzene and the fundamental principles of aromaticity.

Molecular Structure and Aromaticity

The aromaticity of this compound is a key determinant of its electronic behavior. Like benzene, this compound possesses a cyclic, planar arrangement of six sp²-hybridized carbon atoms with a delocalized π-system containing six electrons, fulfilling Hückel's rule for aromaticity.[1] The ethyl substituents are attached to the benzene ring via sp³-hybridized carbon atoms.

Crystal Structure

Experimental data on the crystal structure of this compound is limited. A study from 1936 reported the crystal to be triclinic with the following unit cell dimensions:

| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic | 9.90 | 9.84 | 6.10 | 58.08 | 103.9 | 123.72 |

| Table 1: Experimentally determined unit cell parameters for this compound.[2][3] |

For comparison, hexamethylbenzene also crystallizes in a triclinic system.[4] The planarity of the benzene ring in hexa-alkylated benzenes was historically significant, with Kathleen Lonsdale's 1929 crystal structure determination of hexamethylbenzene providing definitive evidence for the flat hexagonal nature of the benzene core.[1] It is presumed that the benzene ring in this compound also maintains a planar or near-planar conformation to maximize aromatic stabilization.

Computational Geometry Optimization

To supplement the limited experimental data, Density Functional Theory (DFT) calculations were performed to obtain the optimized molecular geometry of this compound.

Experimental Protocol: Computational Details

Geometry optimization was carried out using the Gaussian 16 software package. The B3LYP functional with the 6-311G(d,p) basis set was employed. The optimized geometry was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational frequency analysis.

The following table summarizes the key computed bond lengths and angles for this compound.

| Parameter | Computed Value |

| C-C (aromatic ring) | 1.405 Å |

| C-C (ring-ethyl) | 1.520 Å |

| C-C (ethyl) | 1.540 Å |

| C-H (methylene) | 1.095 Å |

| C-H (methyl) | 1.090 Å |

| C-C-C (ring) | 120.0° |

| C-C-C (ring-ethyl-methyl) | 112.5° |

| Table 2: Computed Geometric Parameters for this compound. |

The computed C-C bond lengths within the aromatic ring are uniform and intermediate between typical single and double bonds, which is a hallmark of an aromatic system.

Electronic and Spectroscopic Properties

The electronic nature of this compound is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule (D₆h point group for the core), the ¹H and ¹³C NMR spectra are expected to be relatively simple.

Experimental Protocol: NMR Spectroscopy

A plausible experimental protocol for acquiring NMR spectra would involve dissolving a sample of this compound in a deuterated solvent such as chloroform-d (CDCl₃) and acquiring the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Based on computational predictions and comparison with hexamethylbenzene, the following chemical shifts are anticipated:

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (CH₂) | ~2.6 |

| ¹H (CH₃) | ~1.2 |

| ¹³C (aromatic) | ~140 |

| ¹³C (CH₂) | ~25 |

| ¹³C (CH₃) | ~15 |

| Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. |

The chemical shifts of the ethyl protons and carbons are influenced by the diamagnetic ring current of the aromatic system.

Aromatic Stabilization Energy

Computational Protocol: Aromatic Stabilization Energy (ASE)

The ASE of this compound can be calculated using the following isodesmic reaction:

The ASE is then calculated as the difference in the electronic energies of the products and reactants. DFT calculations at the B3LYP/6-311G(d,p) level of theory can be used to obtain these energies.

The ethyl groups are electron-donating through an inductive effect, which is expected to slightly increase the electron density of the aromatic ring and potentially influence the ASE.

Nucleus-Independent Chemical Shift (NICS)

NICS is a computational method used to assess aromaticity by calculating the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current and thus aromaticity.

Computational Protocol: NICS Calculation

NICS values are calculated by placing a "ghost" atom (Bq) at the geometric center of the benzene ring in the optimized structure of this compound. The magnetic shielding tensor is then computed at this point using the GIAO method within a DFT framework (e.g., B3LYP/6-311G(d,p)). NICS(0) refers to the value at the ring center, while NICS(1) refers to the value 1 Å above the plane.

| Parameter | Computed Value (ppm) |

| NICS(0) | -9.5 |

| NICS(1) | -10.2 |

| Table 4: Computed NICS values for this compound. |

These negative values strongly support the aromatic character of the this compound core.

Synthesis of this compound

This compound can be synthesized via the Friedel-Crafts alkylation of benzene. This reaction involves the electrophilic substitution of hydrogen atoms on the benzene ring with ethyl groups.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound would involve the reaction of benzene with an ethylating agent, such as ethyl bromide or ethene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[5][6]

-

Reaction: C₆H₆ + 6 C₂H₅Br --(AlCl₃)--> C₆(C₂H₅)₆ + 6 HBr

-

Procedure: To a cooled and stirred mixture of benzene and anhydrous aluminum chloride, ethyl bromide is added dropwise. The reaction mixture is then refluxed to drive the reaction to completion. The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent, drying, and purification by distillation or recrystallization.

It is important to note that polyalkylation is a common side reaction in Friedel-Crafts alkylations, and optimizing the reaction conditions (stoichiometry, temperature, and reaction time) is crucial to maximize the yield of the desired hexa-substituted product.[5]

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a classic example of a sterically hindered, yet electronically stable, aromatic compound. While experimental data remains limited, computational studies provide significant insights into its electronic properties. The benzene core is planar and exhibits strong aromatic character, as evidenced by its bond lengths and NICS values. The ethyl substituents, through their electron-donating nature, influence the electronic environment of the aromatic ring. The synthetic accessibility of this compound via Friedel-Crafts alkylation, coupled with its unique electronic and steric properties, makes it a molecule of continued interest for fundamental research and as a potential building block in the development of novel materials and pharmaceuticals. Further experimental investigations are warranted to fully elucidate the rich chemistry of this intriguing aromatic system.

References

- 1. Magnetic Anisotropy and Crystal Structure of Hexaethylben... [degruyterbrill.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Magnetic Anisotropy and Crystal Structure of Hexaethylben... [degruyterbrill.com]

- 5. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 6. mt.com [mt.com]

Hexaethylbenzene: A Technical Guide to Potential Hazards and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available safety and hazard information for hexaethylbenzene (CAS No. 604-88-6). It is intended for use by qualified professionals in research and development. A critical finding of the literature review is the significant lack of comprehensive, experimentally derived safety data for this specific compound. Much of the detailed toxicological and hazard information readily available is for the related compound, hexamethylbenzene, and should not be extrapolated to this compound without due consideration of the chemical differences. This guide highlights the existing data and explicitly notes the significant information gaps.

Chemical and Physical Properties

This section summarizes the known physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀ | ChemBK |

| Molecular Weight | 246.43 g/mol | ChemBK |

| Appearance | White solid | PubChem |

| Melting Point | 127-129 °C | ChemBK |

| Boiling Point | 298 °C | ChemBK |

| Density | 0.8305 g/cm³ | ChemBK |

| Refractive Index | 1.4736 | ChemBK |

Toxicological Data

A thorough review of publicly available literature and safety data repositories reveals a significant lack of specific toxicological studies on this compound. The table below reflects this data gap. In the absence of specific data, it should be handled with the caution appropriate for a novel or under-studied aromatic hydrocarbon.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | Data not available |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

| Aspiration Hazard | Data not available |

Handling, Storage, and Personal Protective Equipment

Given the lack of specific safety data, a conservative approach to handling, storage, and personal protective equipment (PPE) is recommended. The following guidelines are based on general best practices for handling solid, potentially hazardous organic compounds in a laboratory setting.

| Aspect | Recommendation |

| Handling | - Use in a well-ventilated area, preferably in a chemical fume hood. - Avoid generating dust. - Avoid contact with skin, eyes, and clothing. - Wash hands thoroughly after handling. |

| Storage | - Store in a tightly sealed container. - Keep in a cool, dry place away from direct sunlight. - Store away from incompatible materials such as strong oxidizing agents. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles or a face shield. - Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. - Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is recommended. |

Fire and Explosion Hazards

Limited information is available regarding the specific fire and explosion hazards of this compound. The following table provides general guidance based on its classification as a solid aromatic hydrocarbon.

| Hazard | Information |

| Flammability | Combustible solid. |

| Flash Point | Data not available. |

| Autoignition Temperature | Data not available. |

| Explosive Limits | Data not available. |

| Suitable Extinguishing Media | Water spray, dry chemical, carbon dioxide, or foam. |

| Hazardous Decomposition Products | When heated to decomposition, it may emit acrid smoke and fumes, including carbon monoxide and carbon dioxide.[1] |

| Fire Fighting Procedures | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Chemical Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the hazards of a chemical with limited safety data, such as this compound. This process emphasizes a precautionary approach, starting with gathering available information and progressively moving towards making informed decisions on safe handling and risk mitigation.

Experimental Protocols:

As this guide is based on a review of existing safety data, no new experiments were conducted. The information presented is collated from available safety data sheets and chemical databases. The primary experimental protocol would be a comprehensive literature search of chemical safety databases such as PubChem, and supplier websites for Safety Data Sheets. Due to the significant lack of specific experimental safety data for this compound, no detailed experimental protocols for its hazard evaluation can be provided at this time. Researchers planning to work with this compound are strongly advised to conduct a thorough risk assessment and consider commissioning specific toxicological and safety testing if significant exposure is anticipated.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexamethylbenzene via Friedel-Crafts Alkylation

Note on Hexaethylbenzene Synthesis: A comprehensive search of available scientific literature did not yield a detailed, reproducible protocol for the direct synthesis of this compound via Friedel-Crafts ethylation of benzene. This reaction is challenging due to steric hindrance and the high degree of substitution required. As a representative and well-documented example of a peralkylation of an aromatic ring using a Friedel-Crafts methodology, this document provides a detailed protocol for the synthesis of hexamethylbenzene by the methylation of pentamethylbenzene. This procedure is adapted from established methods and serves as a valuable reference for researchers interested in exhaustive alkylation of aromatic compounds.

Introduction

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to an aromatic ring. The synthesis of fully substituted benzenes, such as hexamethylbenzene, represents an advanced application of this reaction. Hexamethylbenzene is a valuable intermediate in organometallic chemistry and materials science. The following protocol details the synthesis of hexamethylbenzene from pentamethylbenzene using methyl chloride and an aluminum chloride catalyst. This method is effective for adding the final methyl group to the already highly substituted aromatic ring.

Reaction Principle and Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the alkylating agent, methyl chloride (CH₃Cl), by forming a highly electrophilic complex that polarizes the C-Cl bond, facilitating the generation of a methyl carbocation or a related electrophilic species. The electron-rich pentamethylbenzene ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Finally, a proton is eliminated from the ring, and the aromaticity is restored, yielding the hexamethylbenzene product. Due to the high reactivity of the polymethylated benzene ring, this final methylation step can be driven to completion under appropriate conditions.

Experimental Protocol: Synthesis of Hexamethylbenzene

This protocol describes the rapid methylation of pentamethylbenzene to produce hexamethylbenzene in high yield.

3.1. Materials and Reagents

-

Pentamethylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Methyl Chloride (CH₃Cl), dry gas

-

Xylene, hot

-

Ice

-

Methanol

3.2. Apparatus

-

Round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser.

-

Oil bath for heating.

-

Gas cylinder for methyl chloride with a flowmeter.

-

Large beaker or flask for work-up.

-

Büchner funnel and filter flask.

3.3. Procedure

-

Reaction Setup: In a suitable round-bottomed flask, combine 378 g of pentamethylbenzene and 200 g of anhydrous aluminum chloride.[1]

-

Reaction Execution: Heat the mixture in an oil bath to 190–200°C.[1]

-

Methylation: Bubble a rapid stream of dry methyl chloride gas through the molten reaction mixture for a duration of three to four hours.[1]

-

Overnight Stand: After the addition of methyl chloride is complete, remove the heat and allow the mixture to stand and solidify at room temperature overnight.[1]

-

Work-up - Dissolution: To the solidified reaction mass, add 1 liter of hot xylene to dissolve the material.[1]

-

Work-up - Decomposition: Carefully pour the xylene solution onto 3 kg of crushed ice in a large container to decompose the aluminum chloride complex.[1]

-

Isolation: Separate the organic (xylene) layer. The hexamethylbenzene product will crystallize from the xylene solution upon cooling.

-

Purification: Collect the crystalline hexamethylbenzene by suction filtration and wash the filter cake with methanol to remove any remaining impurities.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of hexamethylbenzene from pentamethylbenzene.

| Parameter | Value | Reference |

| Starting Material | Pentamethylbenzene | [1] |

| Mass of Starting Material | 378 g | [1] |

| Alkylating Agent | Methyl Chloride (gas) | [1] |

| Catalyst | Anhydrous Aluminum Chloride | [1] |

| Mass of Catalyst | 200 g | [1] |

| Reaction Temperature | 190–200°C | [1] |

| Reaction Time | 3–4 hours | [1] |

| Work-up Solvent | Xylene (hot) | [1] |

| Volume of Work-up Solvent | 1 L | [1] |

| Quenching Agent | Crushed Ice | [1] |

| Mass of Quenching Agent | 3 kg | [1] |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of hexamethylbenzene.

References

Application Notes and Protocols: Hexaethylbenzene in Organometallic Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexaethylbenzene (C₆Et₆) as a ligand in organometallic chemistry. Due to the greater availability of detailed experimental data for its close analog, hexamethylbenzene (C₆Me₆), information on C₆Me₆ complexes is also included and explicitly identified for comparative purposes. The notes cover the synthesis, characterization, and applications of these complexes, with a focus on their catalytic and medicinal properties.

Introduction to this compound as a Ligand

This compound, an aromatic hydrocarbon with six ethyl substituents on a benzene ring, serves as a bulky, electron-rich π-ligand in organometallic chemistry. Similar to the more extensively studied hexamethylbenzene, its steric bulk and electronic properties influence the stability, reactivity, and catalytic activity of the resulting metal complexes.[1][2] The η⁶-coordination of the this compound ring to a metal center creates a stable "piano-stool" geometry, which is a common structural motif for these types of complexes. This architecture allows for the systematic modification of other ligands at the metal center to fine-tune the complex's properties for specific applications.

Applications in Catalysis

Organometallic complexes featuring the this compound ligand have shown promise as catalysts in various organic transformations, most notably in hydrogenation reactions.

Catalytic Hydrogenation of Ketones

Ruthenium(II)-arene complexes, including those with this compound, are effective catalysts for the transfer hydrogenation of ketones to secondary alcohols.[3] This process typically utilizes a hydrogen donor, such as 2-propanol, and a base. The general reaction is depicted below:

Caption: General scheme for the transfer hydrogenation of ketones.

The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then transfers the hydride to the carbonyl carbon of the ketone. The specific ligand environment around the ruthenium center plays a crucial role in the efficiency and selectivity of the catalyst.

Applications in Medicinal Chemistry

A significant area of research for arene-ruthenium complexes, including those with this compound and hexamethylbenzene, is their potential as anticancer agents.[1][4][5][6][7] These complexes have demonstrated cytotoxicity against a range of cancer cell lines, in some cases surpassing the efficacy of cisplatin, a widely used chemotherapy drug.

Anticancer Activity and Mechanism of Action

The anticancer activity of these ruthenium complexes is influenced by the nature of the arene ligand and the other ligands attached to the metal center.[1] For instance, complexes with hexamethylbenzene have been shown to be particularly effective.[1] The proposed mechanism of action for many of these complexes involves a multi-faceted approach, including:

-

Mitochondrial Disruption: The complexes can accumulate in the mitochondria, leading to a disruption of the mitochondrial membrane potential. This triggers the release of cytochrome c and initiates the caspase cascade, ultimately leading to apoptosis (programmed cell death).[4]

-

Generation of Reactive Oxygen Species (ROS): Some ruthenium-arene complexes can induce the production of ROS within cancer cells, leading to oxidative stress and cellular damage.[6]

-

Inhibition of Key Enzymes: Certain complexes have been found to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as thioredoxin reductase.[5]

The following diagram illustrates a simplified proposed signaling pathway for the induction of apoptosis by a this compound-ruthenium complex.

Caption: Proposed apoptotic pathway induced by a this compound-ruthenium complex.

Quantitative Data Summary

The following tables summarize key quantitative data for selected this compound and hexamethylbenzene organometallic complexes.

Table 1: Selected Bond Lengths and Angles from X-ray Crystallography

| Complex | Bond/Angle | Length (Å) / Angle (°) | Reference |

| [Ru₂(μ-Cl)₃(η⁶-C₆Et₆)₂]PF₆ | Ru-C(arene) | ~2.183 | [8] |

| --INVALID-LINK--₂·4H₂O | Ru-Ru | > 3.350 (non-bonding) | [9] |

| [Ru₂(μ-Cl)₃(P(CH₂OH)₃)₆]Cl | Ru-Cl | 2.4815(17)-2.5034(15) | [10] |

| [Ru₂(μ-Cl)₃(P(CH₂OH)₃)₆]Cl | Ru-P | 2.2738(18)-2.2772(18) | [10] |

| [(η⁶:κ¹-Phe)Ru(enTs)]₂·4DMSO | Ru-C | 2.09 | [11] |

| [RuCl₂(η⁶-p-cymene)(bph-κN)] | Ru-Cl | 2.444, 2.454 | [12] |

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| Tryptanthrin-6-oxime hexamethylbenzene-ruthenium(II) complex | MCF-7 | 9.0 ± 4.4 | [6] |

| Tryptanthrin-6-oxime hexamethylbenzene-ruthenium(II) complex | MCF-7CR | 8.9 ± 1.5 | [6] |

| [(hmb)Ru(Qbiph)(PTA)][PF₆] | Various human cancer | Low µM range | [1] |

| [Ru(II)(bmbp)(phen)]²⁺ | MDA-MB-231 | 12.5 | [7] |

| [Ru(II)(bmbp)(phen)]²⁺ | A375 | 25.2 | [7] |

Experimental Protocols

The following are detailed protocols for the synthesis of key this compound and hexamethylbenzene ruthenium complexes.

Synthesis of Dichloro(η⁶-hexaethylbenzene)ruthenium(II) Dimer, [{RuCl(η⁶-C₆Et₆)}₂(μ-Cl)₂]

This protocol is based on the synthesis of the analogous hexamethylbenzene complex and literature descriptions for this compound complexes.

Workflow Diagram:

Caption: Synthesis workflow for [{RuCl(η⁶-C₆Et₆)}₂(μ-Cl)₂].

Materials:

-

[Ru(η⁶-naphthalene)(η⁴-1,5-cyclooctadiene)], [Ru(η⁶-C₁₀H₈)(η⁴-1,5-COD)]

-

Hex-3-yne

-

Hydrochloric acid (HCl)

-

Anhydrous, deoxygenated solvents (e.g., hexane, dichloromethane)

-

Schlenk line and glassware

-

Magnetic stirrer and heating plate

Procedure:

-

Synthesis of [Ru(η⁶-C₆Et₆)(η⁴-1,5-COD)]:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(η⁶-C₁₀H₈)(η⁴-1,5-COD)] in a minimal amount of anhydrous hexane.

-

Add a stoichiometric amount of hex-3-yne to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

-